molecular formula C10H16 B072546 (4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene CAS No. 1123-77-9

(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene

Cat. No. B072546
CAS RN: 1123-77-9
M. Wt: 136.23 g/mol
InChI Key: XLOVPKCQAPHUKK-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene, commonly known as octahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry.

Mechanism of Action

Octahydronaphthalene is a non-polar molecule that interacts with non-polar molecules through van der Waals forces. It has a low toxicity and is not known to have any significant biological activity.
Biochemical and Physiological Effects
Octahydronaphthalene has no known biochemical or physiological effects on humans. However, it has been shown to have insecticidal properties and is used as a fumigant to control pests in stored grains and other agricultural products.

Advantages and Limitations for Lab Experiments

One of the main advantages of octahydronaphthalene is its low toxicity and high stability, which makes it an ideal solvent for many chemical reactions. However, its non-polar nature can also limit its solubility in polar solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for the research and application of octahydronaphthalene. One potential area of interest is its use as a starting material for the synthesis of new compounds with potential pharmaceutical applications. Another area of interest is its potential use as a green solvent in chemical reactions, as it is non-toxic and biodegradable. Further research is needed to explore these and other potential applications of octahydronaphthalene.
Conclusion
In conclusion, octahydronaphthalene is a cyclic hydrocarbon that has a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is synthesized through several methods, with the hydrogenation of naphthalene being the most commonly used. While it has no known biochemical or physiological effects on humans, it has insecticidal properties and is used as a fumigant to control pests. Octahydronaphthalene has several advantages and limitations for lab experiments, and there are several potential future directions for its research and application.

Synthesis Methods

Octahydronaphthalene can be synthesized through several methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most commonly used method is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst such as nickel or platinum.

Scientific Research Applications

Octahydronaphthalene has been extensively studied for its potential applications in various fields, including the chemical, pharmaceutical, and agricultural industries. It is used as a solvent, a starting material for the synthesis of other compounds, and as a fragrance in perfumes and cosmetics.

properties

CAS RN

1123-77-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,8,8a-octahydronaphthalene

InChI

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2/t9-,10+

InChI Key

XLOVPKCQAPHUKK-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@H]2CC=CC[C@H]2C1

SMILES

C1CCC2CC=CCC2C1

Canonical SMILES

C1CCC2CC=CCC2C1

Origin of Product

United States

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